3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro-
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Overview
Description
3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- is a heterocyclic compound with the molecular formula C7H6ClN3O. It is characterized by a fused imidazo-pyridine ring system with a hydroxymethyl group at the 2-position and a chlorine atom at the 6-position.
Mechanism of Action
Biochemical Analysis
Biochemical Properties
3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- plays a crucial role in various biochemical reactions. It has been identified as an antagonist of biological receptors such as angiotensin II and thromboxane A2 . The compound interacts with these receptors by binding to their active sites, thereby inhibiting their activity. This interaction is significant in the regulation of blood pressure and platelet aggregation. Additionally, 3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- has shown potential as an inhibitor of FLT3/aurora kinases, which are involved in the treatment of acute myeloid leukemia .
Cellular Effects
The effects of 3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancerous cells by interfering with the cell cycle and inducing apoptosis . Furthermore, it affects the expression of genes involved in cell growth and survival, thereby altering cellular metabolism and promoting cell death in malignant cells.
Molecular Mechanism
The molecular mechanism of action of 3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes and receptors, leading to their inhibition or activation. For example, its interaction with FLT3/aurora kinases results in the inhibition of these enzymes, thereby blocking the signaling pathways that promote cancer cell proliferation . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as inhibition of tumor growth and reduction of blood pressure . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and alter the levels of metabolites in the body. Additionally, it may influence the activity of other metabolic enzymes, leading to changes in metabolic pathways and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it may bind to plasma proteins for distribution throughout the body . Its localization and accumulation in specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical activity. For instance, its presence in the nucleus may enhance its ability to modulate gene expression, while its localization in the cytoplasm may influence its interactions with cytoplasmic enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method starts with the nucleophilic substitution of halogenated pyridine derivatives, followed by reduction of the nitro group to yield 2,3-diaminopyridine. The cyclization is then achieved using carboxylic acid derivatives, such as acetic anhydride, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The use of palladium on carbon or Raney nickel as reducing agents is common in these processes .
Chemical Reactions Analysis
Types of Reactions
3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group in precursor compounds can be reduced to an amino group using hydrogen in the presence of palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, Raney nickel.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, particularly targeting anaplastic lymphoma kinase (ALK) and other tyrosine kinases.
Antimicrobial Agents: Derivatives of this compound have shown promising antimicrobial activity against various bacterial and fungal strains.
Material Science:
Comparison with Similar Compounds
Similar Compounds
7-Amino-6-chloro-3H-imidazo[4,5-b]pyridine: This compound shares a similar scaffold but with an amino group at the 7-position instead of a hydroxymethyl group.
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: This derivative has a bromine atom at the 6-position and a phenyl group at the 2-position.
Uniqueness
3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group at the 2-position and the chlorine atom at the 6-position allows for unique interactions with biological targets and distinct reactivity in chemical transformations .
Properties
IUPAC Name |
(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-4-1-5-7(9-2-4)11-6(3-12)10-5/h1-2,12H,3H2,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIBCDFDXHVLLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)CO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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